2-((4-Difluoromethoxyphenyl)methylene)indan-1-one

Description

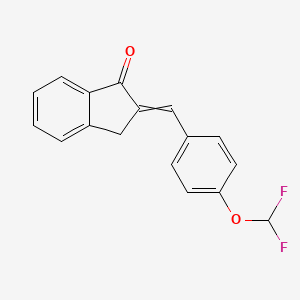

2-((4-Difluoromethoxyphenyl)methylene)indan-1-one is an α,β-unsaturated ketone derivative featuring an indan-1-one core substituted at the 2-position with a 4-difluoromethoxybenzylidene group.

Structure

3D Structure

Properties

IUPAC Name |

2-[[4-(difluoromethoxy)phenyl]methylidene]-3H-inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2O2/c18-17(19)21-14-7-5-11(6-8-14)9-13-10-12-3-1-2-4-15(12)16(13)20/h1-9,17H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHFGSGYLQNPKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C1=CC3=CC=C(C=C3)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Difluoromethoxyphenyl)methylene)indan-1-one typically involves the condensation of 4-difluoromethoxybenzaldehyde with indan-1-one in the presence of a base. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4-Difluoromethoxyphenyl)methylene)indan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Difluoromethoxyphenyl)methylene)indan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((4-Difluoromethoxyphenyl)methylene)indan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The methylene bridge and indanone structure contribute to the overall stability and reactivity of the molecule, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Indan-1-one derivatives vary primarily in the substituents on the benzylidene moiety and the indanone core. Below is a structural comparison with key analogs:

| Compound Name | Substituent on Benzylidene | Indanone Core Modifications | Key Structural Features |

|---|---|---|---|

| Target Compound | 4-Difluoromethoxy | None | Electron-withdrawing difluoromethoxy group |

| 2-(3′′-Nitrobenzylidene)indan-1-one (5f) | 3-Nitro | None | Strongly electron-withdrawing nitro group |

| 2-(4′′-Dimethylaminobenzylidene)indan-1-one (5c) | 4-Dimethylamino | None | Electron-donating dimethylamino group |

| 2-(3′′,4′′-Dimethoxybenzylidene)indan-1-one (5g) | 3,4-Dimethoxy | None | Electron-donating methoxy groups |

| IPX-18 (2-(4-Methylbenzylidene)-4,7-dimethylindan-1-one) | 4-Methyl | 4,7-Dimethyl | Methyl groups enhance lipophilicity |

| 5,6-Dimethoxy-2-[(4-pyridyl)methylene]indan-1-one | 4-Pyridyl | 5,6-Dimethoxy | Heteroaromatic pyridyl substituent |

Key Observations :

- Electron-withdrawing groups (e.g., difluoromethoxy, nitro) increase electrophilicity of the α,β-unsaturated ketone, enhancing reactivity with nucleophiles like thiols .

- Electron-donating groups (e.g., methoxy, dimethylamino) reduce electrophilicity but may improve solubility or binding affinity in biological systems .

Spectroscopic Data Comparison

NMR and IR spectral data highlight substituent effects on electronic environments:

Table 1: Selected NMR and IR Data from Analogs

| Compound | ¹H-NMR Shifts (δ, ppm) | ¹³C-NMR Shifts (δ, ppm) | IR Absorption (C=O, cm⁻¹) |

|---|---|---|---|

| 2-(Furan-2′′-yl)methyleneindan-1-one (5b) | 7.63 (d, J=16.1 Hz, H2), 8.03 (d, J=16.1 Hz, H3 | 191.2 (C=O), 145.5 (C2) | 1675 |

| 2-(3′′-Methoxybenzylidene)indan-1-one (5e) | 7.41 (d, J=7.5 Hz, H2′′), 7.67 (d, J=7.5 Hz, H2′ | 189.8 (C=O), 159.1 (C-OCH₃) | 1668 |

| (2E)-2-(3,4-Dimethoxybenzylidene)-1-indanone | 7.67 (d, J=16.1 Hz, H2), 8.10 (d, J=16.1 Hz, H3 | 190.5 (C=O), 152.3 (C-OCH₃) | 1672 |

| IPX-18 | Not reported | Not reported | 1680 |

Key Observations :

- The C=O stretching frequency (~1668–1680 cm⁻¹) is consistent across analogs, confirming the α,β-unsaturated ketone backbone .

- Downfield shifts in ¹H-NMR (e.g., H2 and H3 protons at δ 7.63–8.10 ppm) reflect conjugation with the electron-deficient carbonyl group .

Key Observations :

Biological Activity

2-((4-Difluoromethoxyphenyl)methylene)indan-1-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound features a unique structure characterized by the indanone core and a difluoromethoxyphenyl substituent. Its chemical formula is C16H13F2O, and it can be represented as follows:

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro experiments demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Caspase activation, ROS generation |

| A549 (Lung) | 15.0 | Apoptosis induction |

| HeLa (Cervical) | 10.0 | Cell cycle arrest |

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Studies have reported that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential role in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

| Assay Type | Result |

|---|---|

| TNF-α Inhibition | 70% at 20 µM |

| IL-6 Inhibition | 65% at 20 µM |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways, leading to increased cytochrome c release and subsequent caspase activation.

- Cytokine Modulation : It downregulates the expression of inflammatory cytokines, potentially through the inhibition of NF-kB signaling pathways.

- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cells, contributing to its anticancer effects.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. Mice treated with varying doses exhibited significant tumor regression compared to controls, correlating with increased apoptotic cell populations in tumor tissues.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-((4-Difluoromethoxyphenyl)methylene)indan-1-one?

The compound can be synthesized via Claisen-Schmidt condensation , where indan-1-one reacts with 4-difluoromethoxybenzaldehyde under basic conditions (e.g., hydroxide catalysis). This method is analogous to the synthesis of 2-(4-chlorobenzylidene)indan-1-one, where mass spectrometry was used to track reaction progress . Alternative routes involve acyl chloride intermediates , as seen in the synthesis of structurally related α-cyano esters, where 4-difluoromethoxyphenyl-containing acid chlorides are coupled with alcohols under pyridine catalysis . Key considerations include solvent selection (e.g., dichloromethane), reaction time optimization (e.g., 60 hours for complete conversion), and purification via silica gel chromatography .

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

- Mass Spectrometry (MS): Used to confirm molecular ion peaks ([M+H]⁺) and track reaction intermediates. For example, ESI-MS can detect the formation of the enone intermediate during condensation .

- NMR Spectroscopy: ¹H and ¹³C NMR are critical for verifying the α,β-unsaturated ketone structure. The difluoromethoxy group’s distinct splitting patterns (e.g., coupling constants for CF₂) should be observed in the aromatic region .

- HPLC: Employed for purity assessment, especially when synthesizing derivatives for biological testing. Use C18 columns with acetonitrile/water gradients for optimal resolution .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or electronic properties?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Use SHELXL for refinement, leveraging high-resolution data to model the difluoromethoxy group’s conformation and intermolecular interactions (e.g., C–H···O or π-stacking) . For example, studies on similar fluorinated indanones revealed that the difluoromethoxy group adopts a planar geometry due to resonance stabilization, which can be cross-validated with DFT calculations .

Q. What strategies address contradictions in spectroscopic vs. computational data for this compound?

- Case Example: If NMR chemical shifts conflict with DFT-predicted values, re-examine solvent effects (e.g., chloroform vs. DMSO) or tautomeric equilibria.

- Hydrogen Bonding Analysis: Use graph-set analysis (e.g., Etter’s rules) to identify unexpected hydrogen-bonding motifs in the solid state, which may explain discrepancies between experimental and simulated IR spectra .

- Dynamic Effects: Consider variable-temperature NMR to detect rotational barriers in the difluoromethoxy group, which may not be captured in static computational models .

Q. How does the difluoromethoxy substituent influence the compound’s reactivity or supramolecular assembly?

- Electron-Withdrawing Effects: The –OCF₂ group reduces electron density on the aryl ring, as shown by Hammett constants (σₚ ≈ 0.35), which can slow electrophilic substitution reactions.

- Crystal Packing: Fluorine atoms participate in weak C–F···H–C interactions, as observed in related structures (e.g., 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one), promoting layered crystal packing .

- Solubility: The lipophilic –OCF₂ group enhances solubility in non-polar solvents, a critical factor in formulation studies .

Methodological Notes

- Data Validation: Cross-reference NMR assignments with DEPT-135 and HSQC experiments to confirm quaternary carbons and avoid misassignment of aromatic protons .

- Crystallography Workflow: Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts. Use Olex2 or Mercury for visualization and validation .

- Synthesis Reproducibility: Document reaction moisture sensitivity (e.g., anhydrous conditions for acid chloride coupling) to mitigate batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.